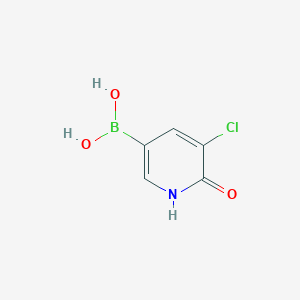

3-Chloro-2-hydroxypyridine-5-boronic acid

描述

Significance of Boronic Acids in Contemporary Chemical Sciences

Boronic acids, characterized by a C–B(OH)₂ functional group, have become indispensable tools in modern organic chemistry. sigmaaldrich.com Their stability, low toxicity, and versatile reactivity make them essential building blocks in a multitude of chemical transformations. sigmaaldrich.comgoogle.com The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. bldpharm.comsigmaaldrich.com This reaction, which forms a carbon-carbon bond between the boronic acid and an organohalide, is one of the most efficient methods for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and organic materials. bldpharm.comnih.gov

Beyond their role in C-C bond formation, boronic acids are significant in medicinal chemistry and chemical biology. sigmaaldrich.com The boron atom can form reversible covalent bonds with diols, a property exploited in the design of sensors for carbohydrates like glucose. Furthermore, certain boronic acid derivatives have been developed as potent enzyme inhibitors, famously exemplified by Bortezomib, an FDA-approved anticancer agent that targets the proteasome. Their utility also extends to materials science, where they are incorporated into polymers and frameworks for applications in electronics and sensing.

Importance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" in medicinal chemistry. This means it is a common structural feature found in a vast number of biologically active compounds and FDA-approved drugs. The presence of the nitrogen atom in the aromatic ring significantly influences the molecule's electronic properties, solubility, and ability to interact with biological targets through hydrogen bonding and metal coordination.

Pyridine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The pyridine core is a key component in numerous natural products, such as vitamins and alkaloids, and its versatility allows chemists to readily modify its structure to fine-tune its biological activity. The development of methods for the direct and selective functionalization of the pyridine ring is an active area of research, aimed at efficiently creating libraries of novel compounds for drug discovery.

Research Rationale for 3-Chloro-2-hydroxypyridine-5-boronic Acid Investigations

While specific academic studies focusing solely on 3-chloro-2-hydroxypyridine-5-boronic acid are not widely reported in public literature, a clear research rationale for its synthesis and use can be constructed based on the principles of synthetic and medicinal chemistry. The compound is a multi-functional building block, where each substituent offers a distinct advantage for the synthesis of complex target molecules.

The research interest in this compound is driven by its potential as a versatile intermediate:

The Boronic Acid Group: This functional group at the 5-position serves as a primary reactive handle for Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl or heteroaryl substituents at this position, enabling the construction of complex biaryl structures that are often sought in drug discovery programs.

The Pyridine Core: As a foundational scaffold, the pyridine ring provides a robust and biologically relevant framework. The nitrogen atom can be crucial for binding to enzyme active sites or for modulating the physicochemical properties of a larger molecule.

The Hydroxyl Group: The 2-hydroxy substituent can exist in tautomeric equilibrium with its pyridone form. This group can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition in biological systems. It also provides a site for further chemical modification, such as etherification, to build more elaborate structures.

The Chloro Substituent: The chlorine atom at the 3-position influences the electronic properties of the pyridine ring, potentially modifying its reactivity and the biological activity of its derivatives. It can also serve as a secondary site for other cross-coupling reactions, allowing for the sequential and regioselective synthesis of tri-substituted pyridine derivatives.

In essence, the rationale for investigating 3-chloro-2-hydroxypyridine-5-boronic acid is its capacity to serve as a linchpin in convergent synthetic strategies. Researchers can utilize this pre-functionalized scaffold to rapidly assemble diverse libraries of complex molecules. The combination of a coupling site (boronic acid), a modulatory and potential secondary reaction site (chlorine), and a biologically relevant hydrogen-bonding feature (hydroxyl group) on a privileged pyridine framework makes it an attractive, albeit niche, target for synthetic chemists aiming to create novel compounds for pharmaceutical or material science applications.

属性

IUPAC Name |

(5-chloro-6-oxo-1H-pyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2,10-11H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJWDAMORQDVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNC(=O)C(=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210404 | |

| Record name | B-(5-Chloro-1,6-dihydro-6-oxo-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141886-37-4 | |

| Record name | B-(5-Chloro-1,6-dihydro-6-oxo-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141886-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(5-Chloro-1,6-dihydro-6-oxo-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 Chloro 2 Hydroxypyridine 5 Boronic Acid

Cross-Coupling Reaction Pathways

The boronic acid moiety in 3-Chloro-2-hydroxypyridine-5-boronic acid makes it a prime candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. nih.gov

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Substrates

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov In the case of 3-Chloro-2-hydroxypyridine-5-boronic acid, the boronic acid group serves as the organoboron component, reacting with various aryl and heteroaryl halides to form the corresponding substituted pyridines.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Pyridinylboronic Acids with Aryl Halides

| Entry | Pyridinylboronic Acid | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | Pyridine-3-boronic acid | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| 2 | Pyridine-4-boronic acid | 1-Iodo-3-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 92 |

| 3 | 2-Chloropyridine-5-boronic acid | 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | DMF | 85 |

| 4 | 2-Methoxypyridine-5-boronic acid | 1-Chloro-4-cyanobenzene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-BuOH | 88 |

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions of similar compounds, as specific data for 3-Chloro-2-hydroxypyridine-5-boronic acid was not found in the reviewed literature.

Non-Palladium Catalyzed Cross-Couplings

While palladium-based catalysts are predominant in Suzuki-Miyaura reactions, research into alternative, more sustainable metal catalysts such as those based on nickel, iron, copper, and cobalt has been growing. researchgate.net These non-palladium catalysts can offer different reactivity profiles and may be more cost-effective. However, there is currently no specific information available in the scientific literature regarding the use of non-palladium catalysts for the cross-coupling of 3-Chloro-2-hydroxypyridine-5-boronic acid.

Regioselectivity and Chemoselectivity in Coupling Processes

The presence of multiple reactive sites on 3-Chloro-2-hydroxypyridine-5-boronic acid—the boronic acid, the chloro group, and the 2-hydroxypyridine (B17775) tautomer—raises important questions of regioselectivity and chemoselectivity. In a Suzuki-Miyaura coupling, the reaction is expected to occur selectively at the boronic acid position.

The chloro group at the 3-position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to bromides or iodides, which would favor selective coupling at the C5-boronic acid site. researchgate.net Furthermore, the 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. While the hydroxyl group can potentially undergo O-arylation, under typical Suzuki-Miyaura conditions, the C-C bond formation at the boronic acid site is the overwhelmingly favored pathway. The specific reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to ensure high chemoselectivity. ubc.ca

Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. beilstein-journals.org

While this general mechanism applies, specific mechanistic studies on the Suzuki-Miyaura reaction of 3-Chloro-2-hydroxypyridine-5-boronic acid have not been reported. Such studies would be valuable for understanding the precise role of the substituents on the pyridine (B92270) ring and for optimizing reaction conditions. nih.govubc.ca

Reactions Involving the Hydroxyl Group

The 2-hydroxy group of 3-Chloro-2-hydroxypyridine-5-boronic acid, which exists in tautomeric equilibrium with the 2-pyridone form, provides another handle for chemical modification through reactions such as O-alkylation and O-acylation.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 2-hydroxypyridines can be alkylated or acylated to form the corresponding ethers and esters. These reactions typically proceed via nucleophilic attack of the oxygen atom on an alkyl or acyl halide. The regioselectivity between N-alkylation/acylation of the pyridone tautomer and O-alkylation/acylation of the hydroxypyridine tautomer can be influenced by the reaction conditions, including the choice of solvent and base. mdpi.com Generally, polar aprotic solvents and hard bases favor O-alkylation, while nonpolar solvents and soft bases can favor N-alkylation.

Although specific examples of O-alkylation and O-acylation of 3-Chloro-2-hydroxypyridine-5-boronic acid are not documented in the available literature, related transformations on similar 2-hydroxypyridine systems are known. nih.gov These reactions provide a pathway to further functionalize the molecule after a cross-coupling reaction, for instance, allowing for the introduction of diverse functional groups and the modulation of the compound's physicochemical properties.

Exploration of Tautomeric Equilibria in Pyridinone Forms

Like other 2-hydroxypyridines, 3-Chloro-2-hydroxypyridine-5-boronic acid exists in a tautomeric equilibrium with its corresponding 2-pyridone form, 3-Chloro-1,2-dihydro-2-oxo-pyridine-5-boronic acid. This equilibrium is a critical aspect of its reactivity, as the electronic properties and chemical behavior of the two tautomers differ significantly.

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. wikipedia.orgwuxibiology.comresearchgate.net In polar, protic solvents such as water and alcohols, the more polar 2-pyridone (lactam) form is predominantly favored. This preference is attributed to the ability of the pyridone's N-H and carbonyl groups to participate in strong intermolecular hydrogen bonding with solvent molecules, which stabilizes this tautomer. wuxibiology.comstackexchange.com Conversely, in non-polar, aprotic solvents like cyclohexane (B81311) or in the gas phase, the 2-hydroxypyridine (lactim) form tends to be the more stable species. researchgate.netnih.gov The 2-hydroxypyridine form possesses greater aromatic character, which is a stabilizing factor in less interactive environments. wuxibiology.com

Computational and experimental studies on substituted 2-hydroxypyridines have provided quantitative insights into this phenomenon. acs.orgunibo.it The presence of substituents further modulates this equilibrium. For 3-Chloro-2-hydroxypyridine-5-boronic acid, both the chloro and the boronic acid groups are electron-withdrawing. This electronic pull can influence the relative acidities of the O-H and N-H protons and the basicities of the ring nitrogen and carbonyl oxygen, thereby shifting the equilibrium. Specifically, chlorination at the 3-position has been noted to affect the tautomeric balance in related systems. acs.org The greater dipole moment of the 2-pyridone tautomer leads to its increased stabilization in solvents with high dielectric constants. wuxibiology.com

Table 1: Tautomeric Equilibrium Dependence on Solvent Polarity

| Tautomer Form | Favored in | Key Stabilizing Interactions |

|---|---|---|

| 2-Hydroxypyridine (Lactim) | Non-polar solvents (e.g., Cyclohexane), Gas Phase | Aromaticity of the pyridine ring |

| 2-Pyridone (Lactam) | Polar solvents (e.g., Water, Ethanol) | Intermolecular hydrogen bonding |

Transformations at the Chlorine Atom

The chlorine atom at the C3 position of the pyridine ring is a site for various substitution and removal reactions.

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more facile than on corresponding benzene (B151609) derivatives due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org Reactivity is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen. libretexts.orgacs.org

In 3-Chloro-2-hydroxypyridine-5-boronic acid, the chlorine is at the C3 position, which is meta to the ring nitrogen and thus less activated toward SNAr in the hydroxypyridine tautomer. However, the tautomeric equilibrium plays a crucial role. In the 2-pyridone form, the chlorine atom is ortho to the electron-withdrawing carbonyl group. This positioning significantly activates the C3 carbon for nucleophilic attack. youtube.com Therefore, reactions performed under conditions that favor the pyridone tautomer (i.e., in polar solvents) can facilitate the displacement of the chloride by various nucleophiles.

Common nucleophiles used in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. youtube.comnih.gov The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate before the chloride ion is expelled to restore aromaticity. youtube.com

The chlorine atom can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is valuable for accessing the corresponding des-chloro analogue. Palladium-catalyzed hydrodehalogenation is a common and effective method for achieving this. mdpi.comnih.gov

These reactions typically employ a palladium catalyst, such as palladium on carbon (Pd/C) or palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a hydrogen source. msu.edu Common hydrogen donors include hydrogen gas (H₂), potassium formate (B1220265) (HCO₂K), or silanes like polymethylhydrosiloxane (B1170920) (PMHS). mdpi.commsu.edu The reaction is generally robust and tolerates a variety of other functional groups on the aromatic ring. msu.edu For 3-Chloro-2-hydroxypyridine-5-boronic acid, this method would be expected to selectively remove the chlorine atom without affecting the boronic acid or the core heterocyclic structure, provided the conditions are carefully controlled to avoid protodeboronation.

Table 2: Common Conditions for Reductive Dehalogenation of Chloroarenes

| Catalyst | Hydrogen Source | Typical Solvent(s) |

|---|---|---|

| Pd/C | H₂ (gas), Ammonium formate | Methanol, Ethanol, THF |

| Pd(OAc)₂ | Potassium formate (HCO₂K) | Water, Seawater mdpi.comnih.gov |

| Pd(OAc)₂ | Polymethylhydrosiloxane (PMHS) | THF/Water, Toluene |

Reactivity of the Boronic Acid Functionality

The boronic acid group is a cornerstone of modern cross-coupling chemistry but also exhibits its own characteristic reactivity, including susceptibility to cleavage and the ability to undergo derivatization.

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. wikipedia.org It is often an undesired side reaction in processes that utilize boronic acids, such as Suzuki-Miyaura coupling. wikipedia.org The stability of heteroaromatic boronic acids toward protodeboronation is highly variable and strongly dependent on pH and the position of the boronic acid group relative to the heteroatoms. ed.ac.ukresearchgate.net

Studies on pyridyl boronic acids have shown that 3- and 4-pyridyl boronic acids are significantly more stable than their 2-pyridyl counterparts. acs.org The boronic acid in 3-Chloro-2-hydroxypyridine-5-boronic acid is at the C5 position, which is electronically analogous to the C3 position. Therefore, it is expected to exhibit relatively high stability against protodeboronation, with a slow rate of decomposition, particularly in neutral to basic conditions. acs.org In contrast, 2-pyridyl boronic acids are known to undergo rapid protodeboronation at neutral pH via the fragmentation of a zwitterionic intermediate. wikipedia.orgacs.org For the C5-substituted boronic acid, this zwitterionic pathway is not accessible, contributing to its greater stability. The reaction rate is pH-dependent, and extreme acidic or basic conditions can influence the rate of C-B bond cleavage. ed.ac.uk

The boronic acid functionality can be readily derivatized to form boronate esters or complexes, which can alter the compound's stability, solubility, and reactivity.

Transesterification: Boronic acids react reversibly with diols to form cyclic boronate esters. acs.orgnih.gov This process, known as transesterification, is commonly used to protect the boronic acid group or to purify boronic acids. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and various chiral diols. The formation of a stable boronate ester, such as a pinacol ester, can prevent premature protodeboronation and other unwanted side reactions. acs.org The reaction is typically driven by the removal of water.

Transamination: A similar derivatization can be achieved through reaction with amino alcohols or amino acids. A particularly useful reaction is the condensation with diethanolamine (B148213) (DEA) to form a stable, crystalline diethanolamine boronate complex (often called a DABO boronate). researchgate.netnih.govfigshare.com These complexes feature a dative N→B bond, resulting in a tetrahedral boron center. scholaris.ca DABO boronates are often highly stable, air- and moisture-resistant solids that are easy to handle and store, serving as convenient surrogates for the often less stable free boronic acids in cross-coupling reactions. nih.gov

Table 3: Common Derivatizations of the Boronic Acid Group

| Reaction | Reagent | Product Type | Key Features |

|---|---|---|---|

| Transesterification | Diols (e.g., Pinacol) | Cyclic Boronate Ester | Increased stability, protection |

| Transamination | Diethanolamine (DEA) | DABO Boronate | Crystalline, air-stable solid |

Radical Chemistry Initiated by Organoboron Compounds

While specific research on the radical chemistry of 3-chloro-2-hydroxypyridine-5-boronic acid is not extensively documented in publicly available literature, the reactivity of organoboron compounds, particularly arylboronic acids, as precursors for radical species is a well-established and active area of chemical research. researchgate.netrsc.org The principles governing these reactions can be extrapolated to predict the potential radical-mediated transformations of 3-chloro-2-hydroxypyridine-5-boronic acid.

Organoboron compounds can initiate radical reactions through the homolytic cleavage of the carbon-boron bond, which results in the formation of a carbon-centered radical. rsc.org This process can be induced through several mechanisms, including thermal or photochemical activation, and single-electron transfer (SET) processes. nih.govacs.org

One of the earliest recognized radical-initiating systems involving organoboranes is their reaction with molecular oxygen, a process known as autoxidation. researchgate.netacs.org For trialkylboranes, this reaction proceeds via a homolytic substitution (SH2) mechanism where triplet oxygen reacts with the borane (B79455) to generate an alkyl radical, which can then propagate a radical chain. acs.orgacs.org This method is notably efficient even at low temperatures. acs.org While arylboronic acids are generally less susceptible to autoxidation than trialkylboranes, the presence of suitable initiators or reaction conditions can facilitate radical formation.

Modern synthetic methods often employ photoredox catalysis to generate radicals from organoboron compounds under mild conditions. dntb.gov.uanih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer with the arylboronic acid or its corresponding boronate complex. This SET event can lead to the fragmentation of the C–B bond, releasing an aryl radical. nih.govnih.gov The specific pathway, whether oxidative or reductive quenching, will depend on the chosen photocatalyst and the redox potential of the boronic acid derivative. Given the electron-deficient nature of the pyridine ring, accentuated by the chloro substituent, 3-chloro-2-hydroxypyridine-5-boronic acid could be a suitable candidate for such photoredox-mediated radical generation.

Transition metal-catalyzed reactions can also promote the generation of aryl radicals from arylboronic acids. rsc.org Catalytic systems involving metals such as manganese, silver, or iron in the presence of an oxidant like persulfate have been shown to effectively induce the oxidative cleavage of the carbon-boron bond to furnish aryl radicals. rsc.orgnih.gov These radicals can then participate in a variety of synthetic transformations.

The reactivity of the generated pyridyl radical from 3-chloro-2-hydroxypyridine-5-boronic acid would be influenced by the substituents on the pyridine ring. The chloro and hydroxyl groups, as well as the nitrogen atom within the aromatic ring, would modulate the electron density and stability of the radical species, thereby affecting its subsequent reactions. For instance, these radicals could undergo addition to unsaturated systems or be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

It is important to note that the efficiency and mechanism of radical generation from organoboron compounds can be significantly influenced by the nature of the boron species itself. Boronic acids, boronate esters (such as pinacol or catechol esters), and trifluoroborate salts exhibit different reactivities. researchgate.netacs.orgacs.org For example, catecholboranes have been shown to react with radicals via a stepwise addition/fragmentation mechanism involving a tetracoordinate boron radical "ate" complex. acs.org The specific conditions would therefore need to be optimized to favor the desired radical pathway for 3-chloro-2-hydroxypyridine-5-boronic acid.

The following table summarizes the general methods for radical generation from arylboronic acids and their potential applicability to 3-chloro-2-hydroxypyridine-5-boronic acid.

| Initiation Method | General Mechanism | Key Reagents/Conditions | Potential Applicability to 3-Chloro-2-hydroxypyridine-5-boronic acid |

| Autoxidation | Homolytic substitution (SH2) by molecular oxygen. acs.org | O₂, ambient or low temperatures. acs.org | Potentially less reactive than trialkylboranes, may require initiators. |

| Photoredox Catalysis | Single-Electron Transfer (SET) with an excited photocatalyst. nih.govdntb.gov.ua | Visible light, photocatalyst (e.g., iridium or ruthenium complexes). nih.gov | High potential, as it is a mild and general method for arylboronic acids. |

| Transition Metal Catalysis | Oxidative C-B bond cleavage. rsc.org | Metal catalyst (e.g., Ag(I), Mn(III)), oxidant (e.g., persulfate). rsc.orgnih.gov | Applicable, offers an alternative to photoredox methods. |

| Electrochemical Methods | Single-electron reduction at a cathode. nih.gov | Electric current. | A plausible method, particularly for generating radicals under controlled redox conditions. |

Applications in Advanced Organic Synthesis

Strategic Building Block for Complex Molecular Architectures

The trifunctional nature of 3-Chloro-2-hydroxypyridine-5-boronic acid positions it as a powerful tool for the synthesis of complex molecules. Each functional group can be addressed with a high degree of selectivity, allowing for a stepwise and controlled construction of intricate scaffolds.

Construction of Pyridine-Containing Biaryls and Heterobiaryls

Pyridine-containing biaryl structures are prevalent in pharmaceuticals and functional materials. Boronic acids are key reagents in their synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction. 3-Chloro-2-hydroxypyridine-5-boronic acid could serve as the pyridine-donating component in such reactions. The reaction would typically involve a palladium catalyst and a base to couple the boronic acid with an aryl or heteroaryl halide. The presence of the chloro and hydroxyl groups would necessitate careful optimization of reaction conditions to prevent undesired side reactions, but also offers handles for subsequent diversification.

Table 1: Hypothetical Suzuki-Miyaura Coupling Partners for 3-Chloro-2-hydroxypyridine-5-boronic acid

| Coupling Partner (Ar-X) | Potential Product Structure | Catalyst System (Example) |

|---|---|---|

| Bromobenzene | 5-Phenyl-3-chloro-2-hydroxypyridine | Pd(PPh₃)₄, Na₂CO₃ |

| 2-Bromothiophene | 5-(Thiophen-2-yl)-3-chloro-2-hydroxypyridine | Pd(dppf)Cl₂, K₂CO₃ |

Synthesis of Fused Heterocyclic Systems

The juxtaposition of the chloro and hydroxyl groups on the pyridine (B92270) ring is a classic motif for the construction of fused heterocyclic systems. This arrangement allows for annulation reactions where a bifunctional reagent reacts with both sites to form a new ring. For example, reaction with α-haloketones followed by intramolecular cyclization (a Hantzsch-like synthesis) could lead to the formation of fused oxazolo[4,5-b]pyridine (B1248351) systems. Similarly, condensation with reagents like hydrazine (B178648) or substituted anilines could yield fused pyrazolo- or pyrido-derivatives, respectively. The boronic acid at the 5-position would remain as a functional handle for further elaboration of the fused product.

Role in Asymmetric Synthesis Methodologies

While boronic acids themselves are not chiral, they are widely used in asymmetric synthesis. For instance, 3-Chloro-2-hydroxypyridine-5-boronic acid could be a substrate in enantioselective processes. One potential application is in the asymmetric addition of the pyridyl group to aldehydes or imines, catalyzed by a chiral rhodium or palladium complex, to generate chiral secondary alcohols or amines. The stereochemistry of the product would be dictated by the chiral ligand coordinated to the metal catalyst.

Contributions to Multicomponent Reaction Development

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Boronic acids are known to participate in several MCRs, most notably the Petasis (borono-Mannich) reaction. In a hypothetical Petasis reaction, 3-Chloro-2-hydroxypyridine-5-boronic acid could react with an amine and a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid) to form an α-amino acid derivative bearing the complex pyridine substituent. The efficiency and outcome of such a reaction would be highly dependent on the reactivity of the specific substrates and the reaction conditions employed.

Chemo- and Regioselective Functionalization Strategies

The three distinct functional groups of 3-Chloro-2-hydroxypyridine-5-boronic acid offer multiple avenues for selective functionalization.

Boronic Acid Group: Can be selectively targeted for Suzuki-Miyaura coupling under palladium catalysis. It can also be converted to other functional groups, such as a hydroxyl or amino group, via oxidation or amination reactions (e.g., Chan-Lam coupling).

Chloro Group: Can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, alkoxides, thiols), likely requiring activation from the adjacent hydroxyl group or specific reaction conditions. It can also serve as a handle for other cross-coupling reactions like Sonogashira, Heck, or Buchwald-Hartwig amination.

Hydroxyl Group: Can be O-alkylated, O-acylated, or converted to a triflate, which is an excellent leaving group for further cross-coupling reactions. The acidity of the hydroxyl group can also be exploited in base-mediated reactions.

The challenge and opportunity lie in the selective manipulation of one site while leaving the others intact, which would require careful selection of reagents and reaction conditions.

Synthesis of Advanced Intermediates

By leveraging the selective reactivity described above, 3-Chloro-2-hydroxypyridine-5-boronic acid is a potential starting material for the synthesis of more complex, highly functionalized intermediates for drug discovery and materials science. For example, a Suzuki coupling at the boronic acid position followed by a Buchwald-Hartwig amination at the chloro position could rapidly generate a library of diverse 2,3,5-trisubstituted pyridine derivatives. These advanced intermediates, possessing multiple points for further modification, are highly valuable in the construction of novel chemical entities.

Role in Medicinal Chemistry and Chemical Biology Research

Scaffold Design for Bioactive Small Molecules

The molecular architecture of 3-Chloro-2-hydroxypyridine-5-boronic acid makes it an asset in the design of new bioactive compounds. The pyridine (B92270) ring is considered a "privileged scaffold" in medicinal chemistry, as it is a common feature in numerous FDA-approved drugs and natural products. This nitrogen-containing heterocycle can influence a molecule's solubility, electronic properties, and ability to form key binding interactions with biological targets. nih.govsigmaaldrich.com The boronic acid moiety serves as a highly versatile synthetic handle, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the efficient formation of carbon-carbon bonds. mdpi.comresearchgate.net This enables chemists to readily attach a wide variety of aryl or heteroaryl groups at the 5-position of the pyridine ring, creating large libraries of diverse compounds for biological screening. researchgate.netresearchgate.net

Boron-containing heterocycles are a class of compounds gaining prominence in medicinal chemistry due to their unique chemical properties and therapeutic potential. nih.govresearchgate.net The boron atom in 3-Chloro-2-hydroxypyridine-5-boronic acid is a Lewis acid with an empty p-orbital, allowing it to form reversible covalent bonds with nucleophilic residues in biological targets. nih.govnih.gov This characteristic distinguishes boron-containing drugs from many conventional small molecules and has been exploited in the design of potent enzyme inhibitors. mdpi.comnih.gov The synthesis of novel heterocycles using this scaffold allows for the exploration of new chemical space and the development of compounds with unique mechanisms of action.

The combination of a pyridine core and a boronic acid group within a single molecule creates a powerful hybrid structure for drug discovery. This arrangement allows for a modular approach to drug design, where the pyridine ring acts as the core scaffold for orientation within a binding site, while the boronic acid group provides a reactive "warhead" for targeted interactions. The chloro and hydroxyl substituents on the pyridine ring further modulate the compound's physicochemical properties, such as acidity (pKa) and lipophilicity, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles. nih.gov

Molecular Interactions with Biological Macromolecules

The boronic acid group is the key driver of the molecular interactions between derivatives of 3-Chloro-2-hydroxypyridine-5-boronic acid and biological macromolecules. At physiological pH, the boron atom can exist in equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state. nih.gov This allows it to act as a bioisostere for carboxylic acids or aldehydes. More importantly, it can react with nucleophilic groups, such as the hydroxyl groups of serine residues in enzyme active sites or the diol moieties found in saccharides, to form stable, yet reversible, tetrahedral boronate adducts. nih.gov This ability to form covalent bonds with target proteins is a hallmark of boronic acid-based drugs and often leads to high potency and specificity. nih.gov

Enzymatic Inhibition Profile Studies

The capacity of boronic acids to form covalent adducts with active site nucleophiles makes them highly effective enzyme inhibitors. nih.gov This mechanism has been successfully leveraged in the development of several FDA-approved drugs. mdpi.comnih.gov Molecules synthesized from the 3-Chloro-2-hydroxypyridine-5-boronic acid scaffold are investigated as inhibitors for various enzyme classes, particularly serine proteases and metallo-β-lactamases. nih.gov In these cases, the boronic acid moiety directly binds to a catalytic serine or a hydroxide (B78521) ion coordinated to the metal center, respectively, effectively blocking the enzyme's catalytic activity. The pyridine and its substituents contribute to the binding affinity and selectivity by forming additional non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site.

| Inhibitor | Enzyme Target | Therapeutic Area |

|---|---|---|

| Bortezomib | 26S Proteasome (Serine Protease) | Oncology |

| Vaborbactam | β-Lactamases (Serine/Metallo) | Infectious Disease |

| Ixazomib | 26S Proteasome (Serine Protease) | Oncology |

Antimicrobial Property Investigations

There is significant interest in exploring derivatives of 3-Chloro-2-hydroxypyridine-5-boronic acid for antimicrobial applications. The rationale is twofold: first, organoboron compounds, including benzoxaboroles, have demonstrated potent antimicrobial activity. nih.govnih.gov Second, halogenated pyridine structures are known to possess antibacterial and antifungal properties. mdpi.comnih.gov The presence of a chlorine atom on the pyridine ring can enhance the compound's antimicrobial efficacy. nih.gov Research focuses on synthesizing derivatives that combine these features to create novel agents active against drug-resistant bacteria and fungi. Studies have shown that pyridine compounds featuring chloro and hydroxy groups can exhibit excellent antimicrobial activity against a range of pathogens. mdpi.com

| Compound Class | Substituents of Interest | Targeted Microorganisms | Observed Activity |

|---|---|---|---|

| Isonicotinic acid hydrazides | -Cl, -Br | S. aureus, E. coli, Fluconazole-resistant fungi | High activity, often exceeding standards. mdpi.com |

| Cyanopyridine derivatives | -Cl, -OH | S. aureus, P. aeruginosa, C. albicans | Excellent antimicrobial effect. mdpi.com |

| 3,5-diacetylpyridine derivatives | -Cl | Gram-positive and Gram-negative bacteria | High activity. researchgate.net |

Hypoxia-Inducible Factor Prolyl Hydroroxylase (HIF-PH) Inhibitor Research

A particularly promising area of research for 3-Chloro-2-hydroxypyridine-5-boronic acid is in the development of inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) enzymes. HIF-PH inhibitors are a novel class of drugs for treating anemia associated with chronic kidney disease. Structure-guided drug design has identified substituted pyridine derivatives as potent inhibitors of this enzyme family. nih.govresearchgate.net Specifically, research has shown that pyridine carboxyamide derivatives that bear a substituted aryl group at the 5-position of the pyridine ring demonstrate significant inhibitory activity. nih.govresearchgate.net

Given that 3-Chloro-2-hydroxypyridine-5-boronic acid features its reactive boronic acid group at the crucial 5-position, it serves as an ideal starting material for synthesizing these targeted inhibitors. Through Suzuki coupling, a diverse range of aryl or heteroaryl groups can be introduced at this position to optimize binding and potency against the HIF-PH enzyme EGLN-1. nih.gov The 2-hydroxy and 3-chloro substituents on the pyridine core would further influence the orientation and electronic properties of the final molecule within the enzyme's active site.

| Structural Feature | Role in HIF-PH Inhibition | Relevance of 3-Chloro-2-hydroxypyridine-5-boronic acid |

|---|---|---|

| Pyridine Core | Acts as the central scaffold for positioning other functional groups. | Provides the core structure. |

| Substitution at 5-position | Introduction of aryl or pyrazole (B372694) groups is critical for potent activity. nih.gov | The boronic acid at the 5-position is the ideal handle for introducing these groups via cross-coupling. |

| Substituents on Pyridine Ring | Modulate binding affinity, selectivity, and physicochemical properties. | The 2-hydroxy and 3-chloro groups serve as key modulating elements. |

Development of Anti-infective Agents

There is no specific data available in the scientific literature detailing the use or evaluation of 3-Chloro-2-hydroxypyridine-5-boronic acid in the development of anti-infective agents. While boronic acid derivatives and pyridine-based compounds have independently shown promise as antimicrobial and antiviral agents, research has yet to focus on this particular molecule. mdpi.commdpi.comnih.gov The broader class of boronic acids has been investigated for their potential to inhibit bacterial enzymes, and numerous pyridine derivatives form the basis of existing antibiotics. mdpi.commdpi.com However, without dedicated studies, the anti-infective potential of 3-Chloro-2-hydroxypyridine-5-boronic acid remains purely speculative.

Boron Delivery Agents for Research Applications

The application of 3-Chloro-2-hydroxypyridine-5-boronic acid as a boron delivery agent for research, such as in Boron Neutron Capture Therapy (BNCT), is not documented in published studies. BNCT is a targeted radiation therapy that relies on the selective accumulation of boron-10 (B1234237) isotopes in tumor cells. mdpi.com The development of effective boron delivery agents is a critical area of BNCT research. While various boron-containing molecules are under investigation, there is no indication that 3-Chloro-2-hydroxypyridine-5-boronic acid has been synthesized or evaluated for this purpose.

Computational and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Studies on related compounds, such as 5-chloro-2-hydroxypyridine, indicate that the pyridine (B92270) ring itself has a defined geometry which is influenced by the electronic effects of its substituents. nih.gov For the boronic acid group, computational studies on boric acid and its derivatives have shown that the -B(OH)2 group has a trigonal planar geometry around the boron atom. The orientation of the hydroxyl groups can vary, leading to different conformers. The interaction between the hydroxyl group on the pyridine ring and the boronic acid moiety can lead to the formation of intramolecular hydrogen bonds, which would stabilize certain conformations. The most stable conformer is likely one that minimizes steric hindrance and maximizes favorable intramolecular interactions.

Electronic Properties and Reactivity Prediction

The electronic properties of 3-Chloro-2-hydroxypyridine-5-boronic acid, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity. DFT calculations on analogous 3-hydroxypyridine (B118123) derivatives have been used to determine these properties. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group on the pyridine ring significantly influences the electron distribution. The molecular electrostatic potential (MEP) map, which can be generated through computational modeling, helps to identify the electron-rich and electron-poor regions of the molecule. These sites are indicative of where the molecule is likely to undergo electrophilic or nucleophilic attack. For instance, the oxygen atoms of the hydroxyl and boronic acid groups are expected to be electron-rich, while the boron atom is electron-deficient and acts as a Lewis acid.

Table 1: Predicted Electronic Properties of a Model 3-Hydroxypyridine Derivative

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are based on DFT calculations for a related 3-hydroxypyridine-4-one derivative and are intended to be illustrative for the pyridine core of 3-Chloro-2-hydroxypyridine-5-boronic acid. nih.gov

Spectroscopic Feature Predictions

Computational methods are highly effective in predicting the spectroscopic features of molecules, which can then be compared with experimental data for structural confirmation. For 3-Chloro-2-hydroxypyridine-5-boronic acid, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and Raman spectra can be calculated from the vibrational frequencies obtained through DFT calculations. Studies on similar molecules like 3-Chlorophenyl boronic acid have shown good agreement between calculated and experimental spectra. researchgate.net The predicted spectra for 3-Chloro-2-hydroxypyridine-5-boronic acid would show characteristic vibrational modes for the pyridine ring, the C-Cl bond, the O-H stretches of the hydroxyl and boronic acid groups, and the B-O and C-B bonds.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods. These predictions are valuable for assigning the signals in experimentally obtained NMR spectra, thus confirming the molecular structure.

Reaction Mechanism Elucidation through Computational Modeling

While specific computational studies on the reaction mechanisms of 3-Chloro-2-hydroxypyridine-5-boronic acid are not widely available, computational modeling is a powerful tool for such investigations. For instance, in Suzuki-Miyaura coupling reactions, where boronic acids are key reagents, DFT calculations can be used to model the reaction pathway. This includes the structures of transition states and intermediates, as well as the activation energies for each step of the catalytic cycle. Such studies provide a deeper understanding of the reaction mechanism at a molecular level and can help in optimizing reaction conditions.

Ligand-Catalyst Interactions in Organoboron Transformations

In transition-metal-catalyzed reactions, 3-Chloro-2-hydroxypyridine-5-boronic acid can act as a ligand or a substrate. Computational modeling can be employed to study the interactions between this molecule and the metal center of a catalyst. These studies can reveal the nature of the bonding between the boronic acid and the metal, the geometry of the complex, and the electronic factors that influence the catalytic activity. Understanding these interactions is crucial for the rational design of new and more efficient catalysts for organoboron transformations.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is particularly relevant for drug discovery. Boronic acids are a known class of enzyme inhibitors, and the pyridine scaffold is present in many pharmaceuticals. Therefore, 3-Chloro-2-hydroxypyridine-5-boronic acid is a candidate for investigation as a potential enzyme inhibitor.

Molecular docking simulations can be performed to predict the binding mode of 3-Chloro-2-hydroxypyridine-5-boronic acid within the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.govnih.gov The results of docking studies can provide a rationale for the observed biological activity of a compound and guide the design of more potent and selective inhibitors. For example, the boronic acid moiety is known to form covalent bonds with serine residues in the active sites of some proteases.

Table 2: Example of Molecular Docking Results for a Boronic Acid Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| A Model Protease | -7.8 | Ser195, His57, Gly193 |

| A Model Kinase | -6.5 | Lys72, Asp184, Glu91 |

Note: This data is hypothetical and for illustrative purposes to show the type of information obtained from molecular docking studies.

Future Directions and Outlook in 3 Chloro 2 Hydroxypyridine 5 Boronic Acid Research

Innovations in Synthetic Methodologies

The future synthesis of 3-chloro-2-hydroxypyridine-5-boronic acid and its derivatives is likely to move beyond traditional methods towards more efficient, scalable, and versatile strategies. While classical approaches involving halogen-metal exchange followed by borylation are foundational, emerging methodologies promise greater control and broader substrate scope. arkat-usa.org

Innovations may focus on:

Palladium-Catalyzed Borylation: The use of air-stable palladium catalysts for the direct C-H borylation of pyridine (B92270) precursors could offer a more direct and atom-economical route to 3-chloro-2-hydroxypyridine-5-boronic acid. digitellinc.com This would circumvent the need for pre-functionalized starting materials like brominated or iodinated pyridines.

Copper-Catalyzed Cross-Coupling Cascades: Novel copper-catalyzed cascade reactions that form highly substituted pyridines from simple starting materials could be adapted to incorporate the boronic acid functionality. nih.govorganic-chemistry.org These methods are attractive due to their modularity and tolerance of various functional groups.

Flow Chemistry: Continuous flow synthesis could provide a safer and more scalable method for producing pyridinylboronic acids, especially for reactions that involve unstable intermediates or require precise control over reaction parameters.

Future synthetic research will likely aim to develop robust and practical methods for accessing not only 3-chloro-2-hydroxypyridine-5-boronic acid itself but also a library of its derivatives with diverse substitution patterns.

Expanding Catalytic Applications and Systems

Pyridinylboronic acids are valuable compounds in catalysis, primarily due to their role in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. cdnsciencepub.comnih.gov The future catalytic applications of 3-chloro-2-hydroxypyridine-5-boronic acid are expected to build upon this foundation and explore new catalytic systems.

Potential areas of expansion include:

Advanced Suzuki-Miyaura Couplings: This compound can serve as a key building block for synthesizing complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and agrochemicals. cdnsciencepub.comacs.org Research will likely focus on developing catalysts that are effective for coupling this specific boronic acid with a wide range of partners, including challenging substrates.

Ligand Development: The pyridine nitrogen and the hydroxyl group of 3-chloro-2-hydroxypyridine-5-boronic acid could act as coordination sites for metal centers. This opens up the possibility of using it as a ligand in transition metal catalysis, potentially influencing the reactivity and selectivity of catalytic transformations.

Boronic Acid Catalysis: The boronic acid moiety itself can act as a Lewis acid catalyst. rsc.org Future research could explore the use of 3-chloro-2-hydroxypyridine-5-boronic acid to catalyze reactions such as amide bond formation, esterifications, and other transformations involving the activation of hydroxyl groups. The electronic properties of the substituted pyridine ring could modulate the catalytic activity.

The development of novel catalytic systems utilizing 3-chloro-2-hydroxypyridine-5-boronic acid as a substrate, ligand, or catalyst is a promising avenue for future research.

Advancements in Complex Chemical Synthesis

The synthesis of complex molecules, including natural products and pharmaceuticals, often relies on the availability of highly functionalized building blocks. The unique combination of functional groups in 3-chloro-2-hydroxypyridine-5-boronic acid makes it a potentially valuable synthon for the construction of intricate molecular architectures.

Future advancements in this area may involve:

Natural Product Synthesis: The substituted pyridine core is a common motif in many biologically active natural products. 3-Chloro-2-hydroxypyridine-5-boronic acid could serve as a key fragment in the convergent synthesis of such molecules, with each functional group allowing for sequential and site-selective modifications.

Medicinal Chemistry: In drug discovery, the ability to rapidly generate libraries of related compounds is crucial. nih.govchem-space.com The boronic acid group can be readily transformed into other functional groups, and the pyridine ring can be further functionalized, making this compound an excellent starting point for creating diverse molecular scaffolds for biological screening. researchgate.netnih.gov

Multicomponent Reactions: The development of novel multicomponent reactions that incorporate 3-chloro-2-hydroxypyridine-5-boronic acid could lead to the efficient, one-pot synthesis of complex heterocyclic systems.

The strategic use of this functionalized pyridine boronic acid as a versatile building block will likely contribute to the advancement of complex chemical synthesis.

New Frontiers in Chemical Biology Applications

Boronic acids have emerged as powerful tools in chemical biology due to their unique ability to form reversible covalent bonds with diols, a common feature in many biological molecules like saccharides. acs.org This property, combined with the specific recognition capabilities of the pyridine scaffold, opens up exciting possibilities for 3-chloro-2-hydroxypyridine-5-boronic acid in this field.

Future research in chemical biology could explore:

Saccharide Sensing: The boronic acid moiety can be incorporated into fluorescent sensors for the detection of saccharides. The pyridine ring could be further functionalized with fluorophores to create novel sensors with tailored binding affinities and optical responses.

Enzyme Inhibition: Boronic acids are known to act as inhibitors of serine proteases. researchgate.net The specific substitution pattern of 3-chloro-2-hydroxypyridine-5-boronic acid could be exploited to design potent and selective enzyme inhibitors for therapeutic applications.

Bioconjugation and Labeling: The reactivity of the boronic acid group could be harnessed for the site-specific labeling of proteins and other biomolecules, enabling the study of their function and localization within cells.

The unique properties of 3-chloro-2-hydroxypyridine-5-boronic acid make it a promising candidate for the development of novel chemical probes and tools to investigate complex biological systems.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. For a relatively unexplored molecule like 3-chloro-2-hydroxypyridine-5-boronic acid, this integrated approach will be crucial for accelerating discovery and understanding its properties. researchgate.net

Future research will likely involve:

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the different functional groups on the molecule, guiding the design of synthetic routes and catalytic reactions. researchgate.net

Structure-Based Drug Design: If this molecule is pursued as a lead for drug discovery, computational docking and molecular dynamics simulations can be used to predict its binding to target proteins and to guide the design of more potent and selective analogs. mdpi.com

Spectroscopic Characterization: The combination of experimental spectroscopic techniques (NMR, IR, etc.) with quantum chemical calculations can provide a detailed understanding of the molecule's electronic structure and conformational preferences. researchgate.net

By leveraging the power of computational chemistry, researchers can make more informed decisions in the lab, ultimately leading to a more rapid and efficient exploration of the potential of 3-chloro-2-hydroxypyridine-5-boronic acid.

Explorations in Materials Science Applications

The field of materials science is constantly seeking new molecular building blocks with unique electronic and self-assembly properties. The rigid, aromatic nature of the pyridine ring, combined with the hydrogen-bonding capabilities of the hydroxyl and boronic acid groups, makes 3-chloro-2-hydroxypyridine-5-boronic acid an intriguing candidate for the development of novel functional materials. chemicalbook.com

Potential future applications in materials science include:

Crystal Engineering: Pyridinium boronic acid salts have been shown to form predictable hydrogen-bonded networks, making them useful for the rational design of crystalline materials with specific architectures and properties. rsc.org

Organic Electronics: Pyridine-containing molecules are often used in organic light-emitting diodes (OLEDs) and other electronic devices. chemscene.com The electronic properties of 3-chloro-2-hydroxypyridine-5-boronic acid could be tuned through chemical modification to create new materials for these applications.

Porous Materials: The ability of boronic acids to form reversible covalent bonds can be exploited in the synthesis of covalent organic frameworks (COFs) and other porous materials. These materials have potential applications in gas storage, separation, and catalysis.

The exploration of 3-chloro-2-hydroxypyridine-5-boronic acid as a building block for advanced materials is a nascent but promising area of research with the potential for significant impact.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2-hydroxypyridine-5-boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential halogenation and boronation of pyridine derivatives. For example, chlorination at the 3-position using POCl₃ or SOCl₂, followed by hydroxylation via hydrolysis under basic conditions (e.g., NaOH/EtOH). Boronation is typically achieved via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–100°C .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to boronic acid sensitivity to moisture.

Q. How can researchers validate the purity and structural integrity of 3-chloro-2-hydroxypyridine-5-boronic acid?

- Analytical Workflow :

- Purity : Use HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to assess purity >95%.

- Structural Confirmation : Combine ¹H/¹³C NMR (DMSO-d₆) to verify substituent positions. For example, the hydroxyl proton appears as a broad singlet (~δ 10–12 ppm), while the boronic acid group may show resonance splitting due to B–O interactions .

- Elemental Analysis : Confirm boron content via ICP-MS or colorimetric assays (e.g., curcumin method) .

Q. What are the optimal storage conditions to prevent degradation of this boronic acid?

- Storage Protocol : Store under inert gas (Ar/N₂) at –20°C in amber vials with desiccant packs. Avoid aqueous solvents; use anhydrous DMSO or THF for stock solutions. Degradation manifests as precipitate formation (boroxines) or loss of coupling efficiency in Suzuki reactions .

Advanced Research Questions

Q. How can contradictions in Suzuki-Miyaura coupling efficiency data be resolved when using this boronic acid?

- Troubleshooting Framework :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with ligands like SPhos or XPhos to address steric hindrance from the hydroxyl group .

- Base Optimization : Evaluate K₂CO₃ vs. Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) to enhance deprotonation of the hydroxyl group, which may inhibit transmetalation .

- Kinetic Analysis : Use in situ IR or NMR to monitor intermediate formation, identifying bottlenecks (e.g., oxidative addition vs. transmetalation) .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

- Preventive Measures :

- Additives : Include 2–5 mol% of neocuproine or 1,10-phenanthroline to stabilize Pd intermediates and reduce protodeboronation .

- Solvent Systems : Use mixed solvents (THF/H₂O) with phase-transfer catalysts (e.g., TBAB) to improve boronic acid solubility and reaction homogeneity .

- Temperature Control : Maintain reactions at 60–80°C; higher temperatures accelerate decomposition .

Q. How does the hydroxyl group influence regioselectivity in multicomponent reactions?

- Mechanistic Insights : The hydroxyl group acts as a hydrogen-bond donor, directing electrophilic attack in heterocyclic functionalization. For example, in Pictet-Spengler reactions, it stabilizes iminium intermediates, favoring substitution at the 5-position . Computational studies (DFT) can model charge distribution and predict regioselectivity .

Contradiction Analysis

- Purity Discrepancies : reports >97% purity (HPLC) for analogous chloropyridine boronic acids, while notes challenges in achieving >95% due to hygroscopicity. Resolve by implementing rigorous drying protocols (e.g., azeotropic distillation with toluene) .

- Catalyst Efficiency : Some studies ( ) favor Pd(OAc)₂ for electron-deficient aryl boronic acids, whereas suggests Pd(dppf)Cl₂ for sterically hindered systems. Context-dependent selection is advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。